
N-Benzyl-N-ethylacetamide
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Overview
Description
N-Benzyl-N-ethylacetamide is an organic compound with the molecular formula C11H15NO It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-N-ethylacetamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with ethyl acetate in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high efficiency .
Another method involves the reductive acetylation of benzylamine using acetic anhydride and a reducing agent like sodium borohydride. This method is also efficient and provides a high yield of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent quality. Industrial production may also involve additional purification steps, such as recrystallization or distillation, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzyl group can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
N-Benzyl-N-ethylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of N-Benzyl-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act on the central nervous system by modulating neurotransmitter activity or by interacting with specific protein targets .
Comparison with Similar Compounds
Similar Compounds
N-Benzylacetamide: Similar structure but lacks the ethyl group.
N-Ethylacetamide: Similar structure but lacks the benzyl group.
N-Benzyl-N-phenylacetamide: Contains a phenyl group instead of an ethyl group
Uniqueness
N-Benzyl-N-ethylacetamide is unique due to the presence of both benzyl and ethyl groups, which confer distinct chemical and biological properties.
Biological Activity
N-Benzyl-N-ethylacetamide (NBNEA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyl group and an ethyl acetamide moiety. Its molecular formula is C11H15N, and it has a molecular weight of approximately 175.25 g/mol. The compound exhibits unique structural features that enhance its interaction with biological targets, making it a valuable candidate for further pharmacological studies .
Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of certain enzymes and receptors. The compound has been studied for its potential effects on:
- SARS-CoV-2 RdRp Inhibition : A study identified related compounds as inhibitors of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, which is crucial for viral replication. While specific data on NBNEA's activity against RdRp is limited, the structural similarities suggest potential efficacy in this area .
- Cancer Treatment : The compound may target carbonic anhydrase IX (CAIX), a marker associated with tumor hypoxia. CAIX inhibitors have shown promise in reducing tumor growth and metastasis by disrupting pH homeostasis within cancer cells .
Inhibitory Potency
The inhibitory potency of various benzylacetamides has been assessed in multiple studies. For instance, compounds structurally related to NBNEA demonstrated varying degrees of inhibitory activity against SARS-CoV-2 RdRp with IC50 values ranging from 1.11 μM to 26.92 μM depending on their structural modifications . This suggests that NBNEA may also possess similar inhibitory characteristics.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzyl and acetamide moieties can significantly influence biological activity. For example, introducing electron-withdrawing groups or altering the alkyl chain length can enhance or diminish the inhibitory effects on viral replication . This highlights the importance of chemical structure in determining the biological efficacy of compounds like NBNEA.
Antiviral Activity
In a study focusing on novel antiviral agents, N-benzyl-acetamides were synthesized and evaluated for their ability to inhibit viral replication. The most potent derivatives showed IC50 values comparable to established antiviral agents, indicating that modifications to the benzyl group can lead to significant enhancements in antiviral activity .
Cancer Therapeutics
Research targeting CAIX has demonstrated that small molecules can selectively inhibit tumor growth by exploiting the hypoxic environment typical of solid tumors. Compounds similar to NBNEA have been evaluated for their ability to induce apoptosis in cancer cells while minimizing effects on normal tissues . These findings support the potential use of NBNEA in cancer therapy.
Data Summary
Compound | Molecular Formula | IC50 (μM) | Target |
---|---|---|---|
This compound | C₁₁H₁₅N | TBD | Potential RdRp inhibitor |
Related Benzylacetamides | Varies | 1.11 - 26.92 | SARS-CoV-2 RdRp |
CAIX Inhibitors | Varies | TBD | Cancer therapy |
Properties
CAS No. |
34597-04-1 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-benzyl-N-ethylacetamide |
InChI |
InChI=1S/C11H15NO/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
HDIPZJLCVODIRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
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